1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride

Catalog No.
S1938122
CAS No.
639820-61-4
M.F
C22H31ClN2
M. Wt
358.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazoli...

CAS Number

639820-61-4

Product Name

1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride

IUPAC Name

1-(1-adamantyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium;chloride

Molecular Formula

C22H31ClN2

Molecular Weight

358.9 g/mol

InChI

InChI=1S/C22H31N2.ClH/c1-15-6-16(2)21(17(3)7-15)23-4-5-24(14-23)22-11-18-8-19(12-22)10-20(9-18)13-22;/h6-7,14,18-20H,4-5,8-13H2,1-3H3;1H/q+1;/p-1

InChI Key

MJOMRTQWLPXDJQ-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C34CC5CC(C3)CC(C5)C4)C.[Cl-]

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C34CC5CC(C3)CC(C5)C4)C.[Cl-]

1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride is a chemical compound with the molecular formula C22H31ClN2. It features an imidazolinium ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound is characterized by the presence of an adamantyl group and a 2,4,6-trimethylphenyl substituent, contributing to its unique properties and potential applications in various fields.

As a precursor for NHC ligands, ATC plays a role in catalyst formation. NHCs are known to form strong covalent bonds with transition metals, and the resulting metal-NHC complexes can act as catalysts for various organic reactions, including olefin metathesis. In olefin metathesis, the double bonds of two alkenes (hydrocarbons with carbon-carbon double bonds) are rearranged to form new alkenes [].

Typical of imidazolinium salts. Notably, it serves as a reactant in the preparation of chelated ruthenium alkoxybenzylidene imidazolidene carbene pivalate catalysts, which are essential for Z-selective olefin metathesis reactions . The imidazolinium moiety can also undergo deprotonation to form stable carbenes, which are highly reactive intermediates in organic synthesis.

While specific biological activity data for 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride is limited, compounds containing imidazolinium structures are often studied for their potential antimicrobial and anticancer properties. The unique structural features of this compound may enhance its biological activity, making it a candidate for further pharmacological studies.

The synthesis of 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride generally involves the following steps:

  • Formation of the Imidazole Ring: The reaction between an appropriate aldehyde and a primary amine can yield an imidazole precursor.
  • Substitution Reactions: The introduction of the adamantyl and 2,4,6-trimethylphenyl groups can be achieved through electrophilic aromatic substitution or nucleophilic addition reactions.
  • Quaternization: Finally, the imidazole derivative is treated with hydrochloric acid to form the corresponding imidazolinium salt.

These methods can be optimized based on available reagents and desired yields.

1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride has potential applications in:

  • Catalysis: As a precursor for catalysts in organic synthesis.
  • Material Science: In the development of new materials with specific electronic or optical properties.
  • Pharmaceuticals: As a lead compound for drug development due to its unique structure.

Interaction studies involving this compound are crucial for understanding its reactivity and potential biological effects. Investigating how it interacts with various substrates or biological molecules can provide insights into its mechanism of action and efficacy in different applications. Such studies may include:

  • Binding Affinity Tests: To assess interactions with enzymes or receptors.
  • Spectroscopic Analysis: To monitor changes in molecular structure upon interaction with other compounds.

Several compounds share structural similarities with 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chlorideC22H31ClN2Contains both adamantyl and trimethylphenyl groups
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chlorideC21H25ClN2Lacks adamantyl group; contains two trimethylphenyl groups
3-(adamantyl)imidazolium chlorideC14H18ClN2Simpler structure; lacks the trimethylphenyl substituent

The presence of both adamantyl and 2,4,6-trimethylphenyl groups in 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride sets it apart from these similar compounds by enhancing its steric and electronic properties.

X-ray crystallography serves as the definitive method for determining the three-dimensional molecular structure of crystalline compounds. While specific crystallographic data for 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride have not been extensively reported in the literature, the structural analysis can be inferred from related imidazolinium compounds and the characteristic features of both adamantyl and mesityl substituents.

Based on structural studies of related bis(adamantyl)imidazolium compounds, the molecular geometry exhibits several key features [1] [2]. The imidazolinium ring adopts a planar conformation, with the adamantyl substituent at the nitrogen position contributing significant steric bulk. The 1-adamantyl group possesses a rigid, cage-like structure that enforces specific geometric constraints on the molecule. In related crystal structures, the adamantyl groups have been observed to adopt normal chair conformations for their constituent cyclohexane rings [1].

The 2,4,6-trimethylphenyl (mesityl) substituent introduces additional steric hindrance around the imidazolinium ring. The mesityl group typically adopts a twisted conformation relative to the imidazolinium ring plane due to steric interactions between the ortho-methyl groups and the ring system. This twisting reduces direct conjugation between the aromatic ring and the imidazolinium moiety, influencing the electronic properties of the compound.

The chloride counterion positioning is crucial for understanding the overall crystal packing and intermolecular interactions. In analogous structures, the chloride anion is typically located in proximity to the positively charged imidazolinium ring, with the exact positioning determined by a combination of electrostatic interactions and hydrogen bonding patterns [1] [2].

Crystal packing analysis would reveal the formation of ion pairs and the arrangement of these pairs within the crystal lattice. The bulky adamantyl and mesityl substituents create a sterically demanding environment that influences the crystal packing efficiency and intermolecular interactions. The molecular symmetry and space group determination would provide insights into the crystallographic relationships between adjacent molecules.

NMR Spectroscopic Features (¹H, ¹³C, DEPT)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride through analysis of both proton and carbon environments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum reveals distinct resonance patterns characteristic of the compound's structural components [3] [4]. The imidazolinium ring protons appear as a characteristic singlet in the downfield region, typically around 8-10 ppm, reflecting the electron-withdrawing effect of the positively charged nitrogen centers. This chemical shift is consistent with other imidazolinium salts where the ring protons experience significant deshielding [5] [6].

The adamantyl proton resonances exhibit a characteristic pattern reflecting the rigid cage structure. The bridgehead protons (CH) appear as a broad singlet, while the methylene protons (CH₂) show more complex splitting patterns due to their different magnetic environments within the adamantyl framework. The chemical shifts for adamantyl protons typically range from 1.5 to 2.3 ppm, with the bridgehead protons appearing slightly more downfield than the methylene protons [3] [4].

The mesityl substituent contributes several distinct resonances. The aromatic protons appear as a singlet around 6.9-7.1 ppm, characteristic of the meta-positions on the symmetrically substituted benzene ring. The methyl groups attached to the aromatic ring show two distinct environments: the para-methyl group appears as a singlet around 2.3 ppm, while the two ortho-methyl groups appear as a singlet around 2.1 ppm due to their magnetic equivalence [3] [4].

¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum provides detailed information about the carbon environments within the molecule [7] [8]. The imidazolinium carbon typically appears significantly downfield, often around 150-160 ppm, reflecting the electron-deficient nature of this carbon center in the cationic ring system.

The adamantyl carbon framework exhibits characteristic resonances that reflect the unique cage structure. The quaternary carbon appears around 60-70 ppm, while the methine carbons (CH) typically resonate around 40-50 ppm. The methylene carbons (CH₂) of the adamantyl structure show resonances in the 30-40 ppm region, with their exact chemical shifts depending on their position within the cage structure [3] [4].

The mesityl carbon resonances span a range characteristic of substituted aromatic systems. The aromatic carbons bearing methyl substituents appear in the 125-140 ppm region, with the ipso-carbon (attached to nitrogen) showing a distinct chemical shift around 135-145 ppm due to the electron-withdrawing effect of the attached nitrogen. The aromatic methyl carbons appear in the 15-25 ppm region, with the para-methyl and ortho-methyl groups showing slightly different chemical shifts [3] [4].

DEPT Analysis

Distortionless Enhancement by Polarization Transfer (DEPT) experiments provide crucial information for carbon multiplicity determination [9] [10] [11]. The DEPT-135 spectrum distinguishes between different carbon types based on the number of attached protons, with CH₃ and CH carbons appearing as positive peaks and CH₂ carbons appearing as negative peaks, while quaternary carbons are absent from the spectrum.

In the DEPT-90 spectrum, only CH carbons appear as positive signals, allowing for clear identification of tertiary carbons within the structure. For 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride, the DEPT-90 would show the adamantyl bridgehead carbons and the aromatic CH carbons from the mesityl group.

The DEPT-135 spectrum would reveal the methyl carbons from both the adamantyl and mesityl groups as positive peaks, while the adamantyl methylene carbons would appear as negative peaks. This multiplicity information is essential for structural confirmation and assignment of carbon resonances to specific molecular positions [9] [10] [11].

IR Spectral Signatures of Cation-Anion Interactions

Infrared spectroscopy provides valuable insights into the vibrational modes and intermolecular interactions present in 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride. The IR spectrum reveals characteristic absorption bands that reflect both intramolecular vibrations and cation-anion interactions.

The imidazolinium ring exhibits characteristic stretching and bending modes that are diagnostic of the heterocyclic structure [12] [13] [14]. The C=N stretching vibration typically appears around 1600-1650 cm⁻¹, reflecting the partial double bond character of the carbon-nitrogen bonds within the ring system. The exact frequency depends on the electronic environment and the nature of the substituents.

The C-H stretching vibrations of the imidazolinium ring appear in the 3000-3100 cm⁻¹ region, with the exact frequency influenced by the electron-withdrawing effect of the positively charged nitrogen centers. These stretches often appear at higher frequencies compared to neutral aromatic systems due to the increased s-character of the C-H bonds in the cationic ring [12] [13].

The adamantyl substituent contributes characteristic C-H stretching vibrations in the 2800-3000 cm⁻¹ region, with the bridgehead C-H stretches typically appearing at slightly higher frequencies than the methylene C-H stretches. The rigid cage structure of adamantyl results in well-defined bending modes around 1450-1500 cm⁻¹ [13].

The mesityl group exhibits aromatic C-H stretching vibrations around 3000-3100 cm⁻¹, along with characteristic aromatic C=C stretching modes around 1500-1600 cm⁻¹. The methyl substituents on the aromatic ring contribute C-H stretching vibrations in the 2800-3000 cm⁻¹ region and symmetric and asymmetric bending modes around 1350-1450 cm⁻¹ [13].

Cation-anion interactions manifest in the IR spectrum through several mechanisms [12] [15]. The presence of the chloride anion influences the vibrational frequencies of the cationic imidazolinium ring through electrostatic interactions. This interaction often results in frequency shifts of the ring vibrations compared to the free cation.

The 700-950 cm⁻¹ spectral region is particularly important for analyzing cation-anion interactions in imidazolium-based compounds [12] [16]. This region contains out-of-plane bending modes of the imidazolinium C-H bonds, which are sensitive to the local electrostatic environment created by the chloride anion. The out-of-plane C(2)-H bending mode and the out-of-plane C(4,5)-H bending mode provide information about the strength and nature of hydrogen bonding interactions between the cation and anion.

The formation of hydrogen bonds between the imidazolinium ring protons and the chloride anion can be detected through broadening and shifting of the C-H stretching vibrations. These interactions typically result in a downfield shift of the affected vibrations and increased absorption intensity due to the enhanced dipole moment of the C-H bonds involved in hydrogen bonding [12] [13].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides structural information through the analysis of molecular ion peaks and characteristic fragmentation patterns. For 1-(1-Adamantyl)-3-(2,4,6-trimethylphenyl)imidazolinium chloride, electrospray ionization mass spectrometry (ESI-MS) is particularly suitable due to the ionic nature of the compound.

The molecular ion peak appears at m/z 323, corresponding to the cationic portion [C₂₂H₃₁N₂]⁺ after loss of the chloride anion during ionization. This molecular ion serves as the base peak for subsequent fragmentation analysis, providing confirmation of the molecular formula and structural integrity of the compound [17] [18] [19].

The fragmentation pattern of imidazolinium compounds typically involves several characteristic pathways [17] [20] [18]. The primary fragmentation occurs through cleavage of the C-N bonds connecting the substituents to the imidazolinium ring. For this compound, the loss of the adamantyl group results in a fragment ion at m/z 188, corresponding to the [mesityl-imidazolinium]⁺ species.

The adamantyl substituent exhibits characteristic fragmentation patterns that reflect its cage-like structure [21]. The initial fragmentation involves the loss of adamantyl radical (C₁₀H₁₅- ) with a mass of 135 Da, resulting in the formation of a fragment ion at m/z 188. Further fragmentation of the adamantyl group itself produces characteristic ions at m/z 135 [C₁₀H₁₅]⁺ and m/z 93 [C₇H₉]⁺ through skeletal rearrangement processes.

The mesityl substituent undergoes fragmentation through loss of methyl radicals and aromatic ring rearrangements. The sequential loss of methyl groups (15 Da each) from the aromatic ring results in fragment ions at m/z 173 [M-CH₃-adamantyl]⁺ and m/z 158 [M-2CH₃-adamantyl]⁺. The aromatic ring itself can undergo further fragmentation to produce tropylium-type ions around m/z 91, characteristic of substituted aromatic systems [18] [19].

The imidazolinium ring fragmentation follows established patterns for heterocyclic systems [17] [20]. The ring opening can occur through cleavage of the C-N bonds, resulting in the formation of linear fragments. The presence of the two nitrogen atoms in the ring system influences the fragmentation pathways, often leading to the formation of iminium ions and related nitrogen-containing fragments.

Collision-induced dissociation (CID) experiments provide additional structural information through controlled fragmentation under defined energy conditions [20] [18]. The CID spectrum reveals the relative stability of different bonds within the molecule and provides information about the fragmentation mechanisms. The adamantyl-nitrogen bond typically shows higher stability compared to the mesityl-nitrogen bond due to the sterically demanding nature of the adamantyl substituent.

The fragmentation patterns also provide insights into the gas-phase ion chemistry of the compound. The formation of rearrangement ions and the relative intensities of different fragment peaks reflect the thermodynamic stability and kinetic accessibility of various fragmentation pathways. This information is valuable for structure confirmation and for understanding the behavior of the compound under mass spectrometric conditions [17] [18] [19].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types